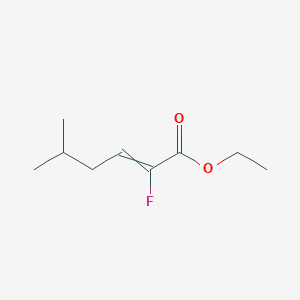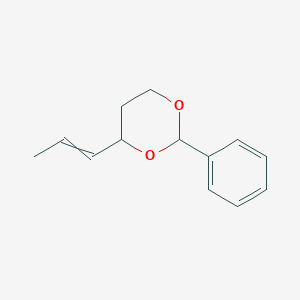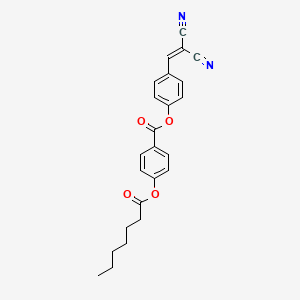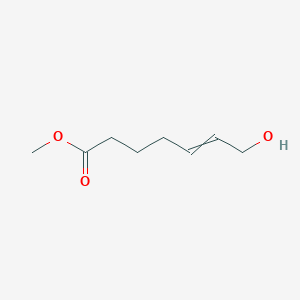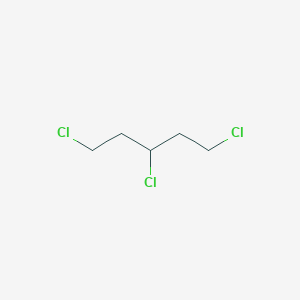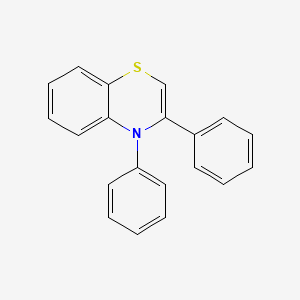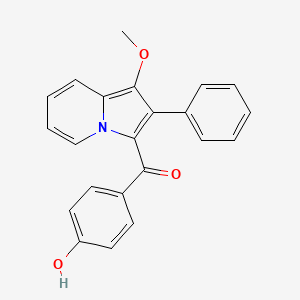![molecular formula C12H14N2O3 B14450439 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 75201-64-8](/img/structure/B14450439.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds It is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl group and a pentane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione typically involves the diazotization of 4-methoxyaniline followed by coupling with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then reacted with pentane-2,4-dione in the presence of a base such as sodium acetate to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the dye industry for the production of azo dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Chlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is unique due to its specific structural features, including the methoxy group and the pentane-2,4-dione moiety.
Propiedades
Número CAS |
75201-64-8 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)12(9(2)16)14-13-10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
Clave InChI |
OWVAQAYFZHEIFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
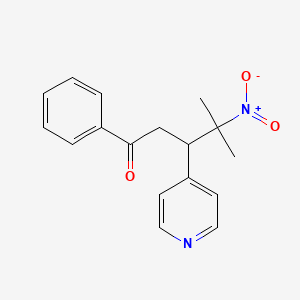

![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
